Pranlukast

Catalog No.
S540120
CAS No.
103177-37-3
M.F
C27H23N5O4
M. Wt
481.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pranlukast

CAS Number

103177-37-3

Product Name

Pranlukast

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5

Solubility

Soluble in DMSO, not in water

Synonyms

8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran, ONO 1078, ONO-1078, ONO-RS 411, ONO-RS-411, pranlukast, SB 205312

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5

Description

The exact mass of the compound Pranlukast is 481.175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. It belongs to the ontological category of chromones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Asthma Research

One of the primary areas of scientific research for Pranlukast is in asthma management. Asthma is a chronic inflammatory airway disease characterized by airway hyperresponsiveness, leading to wheezing, shortness of breath, chest tightness, and cough. Studies have shown that Pranlukast can be effective in preventing asthma exacerbations and improving symptoms in patients with mild to moderate asthma [].

Allergic Rhinitis Analysis

Allergic rhinitis, also known as hay fever, is an inflammatory condition of the nasal passages triggered by allergens. Symptoms include a runny or stuffy nose, sneezing, and itchy, watery eyes. Research suggests that Pranlukast can help manage allergic rhinitis symptoms by inhibiting the action of leukotrienes, which contribute to inflammation and congestion in the nasal passages [].

Further Areas of Investigation

Beyond its established role in asthma and allergic rhinitis, Pranlukast is being investigated for its potential benefits in other conditions with an inflammatory component. These include:

  • Atopic dermatitis (eczema)
  • Chronic rhinosinusitis with nasal polyps
  • Eosinophilic esophagitis

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.2

Exact Mass

481.175

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TB8Z891092

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an adjunct to the standard therapy of inhaled steroids with inhaled long- and/or short-acting beta-agonists.

Pharmacology

Pranlukast is a cysteinyl leukotriene receptor-1 antagonist.

MeSH Pharmacological Classification

Leukotriene Antagonists

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DC - Leukotriene receptor antagonists
R03DC02 - Pranlukast

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]

Pictograms

Irritant

Irritant

Other CAS

103177-37-3

Wikipedia

Pranlukast

Dates

Modify: 2023-08-15
1: Kim S, Lee JM. A Case of Pranlukast-Induced Anaphylactic Shock. Allergy Asthma
2: Harada S, Harada N, Itoigawa Y, Katsura Y, Kasuga F, Ishimori A, Makino F, Ito
3: Hao Y, Wang L, Li J, Liu N, Feng J, Zhao M, Zhang X. Enhancement of
4: Furuta H, Mori S, Yoshihashi Y, Yonemochi E, Uekusa H, Sugano K, Terada K.
5: Ha ES, Baek IH, Yoo JW, Jung Y, Kim MS. Improving dissolution and oral
6: Ebisawa M, Terada A, Sato K, Kurosaka F, Kondo N, Sugizaki C, Morikawa A,
7: Furuta H, Mori S, Yoshihashi Y, Yonemochi E, Uekusa H, Sugano K, Terada K.
8: Baek IH, Kim JS, Ha ES, Choo GH, Cho W, Hwang SJ, Kim MS. Dissolution and oral
9: Tang SS, Ji MJ, Chen L, Hu M, Long Y, Li YQ, Miao MX, Li JC, Li N, Ji H, Chen
10: Hara H, Sugahara K, Hashimoto M, Mikuriya T, Tahara S, Yamashita H.
11: Sugihara H, Matsui Y, Takeuchi H, Wilding I, Connor A, Abe K, Nishiura A.
12: Pathomthongtaweechai N, Soodvilai S, Chatsudthipong V, Muanprasat C.
13: Matsuse H, Kohno S. Leukotriene receptor antagonists pranlukast and
14: Takahashi Y, Imai K, Ikeda H, Kubota Y, Yamazaki E, Susa F. Open study of
15: Baek MK, Lee JH, Cho YH, Kim HH, Lee GW. Self-microemulsifying drug-delivery
16: Gotoh M, Okubo K, Hashiguchi K, Wakabayashi K, Kanzaki S, Tanaka N, Fujioka
17: Wang L, Hao Y, Liu N, Ma M, Yin Z, Zhang X. Enhance the dissolution rate and
18: Matsuse H, Fukahori S, Tsuchida T, Kawano T, Tomari S, Matsuo N, Nishino T,
19: Yasui H, Fujisawa T, Inui N, Kato M, Hashimoto D, Enomoto N, Nakamura Y,
20: Shimbori C, Shiota N, Okunishi H. Pranlukast, a cysteinyl leukotriene type 1

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